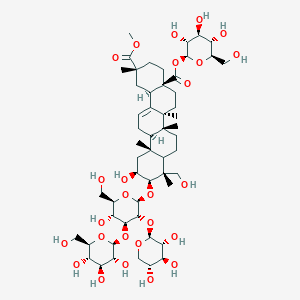

Esculentoside N

Description

Properties

CAS No. |

141890-69-9 |

|---|---|

Molecular Formula |

C54H86O26 |

Molecular Weight |

1151.2 g/mol |

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |

InChI Key |

WVJDSQFWFCCTAH-BKWLPVKJSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

Synonyms |

3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside N |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that Esculentoside A (a closely related compound) exhibits antiviral properties, particularly against coronaviruses such as SARS-CoV-2. Research indicates that it can act as a spike protein blocker, inhibiting viral entry into host cells. Molecular docking studies have shown strong binding affinity between Esculentoside A and the spike glycoprotein of SARS-CoV-2, suggesting its potential as a lead compound for developing antiviral therapies .

Anti-inflammatory Effects

Esculentoside N has been investigated for its anti-inflammatory properties. Studies involving animal models have shown that treatment with Esculentosides can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways and the modulation of oxidative stress responses .

Hepatoprotective Properties

Research has indicated that this compound can protect against liver injuries induced by toxins such as carbon tetrachloride (CCl4) and lipopolysaccharides (LPS). In vivo studies demonstrated that treatment with this compound resulted in lower serum levels of liver enzymes (AST and ALT), indicating reduced hepatotoxicity. Histopathological assessments revealed less inflammatory cell infiltration and improved liver architecture in treated groups .

Anticancer Potential

This compound has shown promise in cancer research, particularly concerning colorectal cancer. Studies have reported that it inhibits cell proliferation and induces apoptosis in cancer cell lines. The compound appears to exert its effects by arresting the cell cycle at the G0/G1 phase and reducing migration and invasion capabilities of cancer cells . These findings suggest that this compound could be explored further as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study highlighted the effectiveness of Esculentoside A in inhibiting SARS-CoV-2 by blocking its spike protein interactions with host cell receptors. This research paves the way for further exploration into saponin-based antiviral therapies.

Case Study 2: Hepatoprotection in Mice

In an experimental setup involving CCl4-induced liver injury, mice treated with Esculentoside A displayed significant reductions in liver enzyme levels and histopathological damage compared to control groups. This study underscores the potential use of Esculentoside A in treating liver disorders.

Comparison with Similar Compounds

Key Pharmacological Profiles of Esculentosides

Esculentoside A

- Source : Isolated from Phytolacca esculenta roots .

- Anticancer Activity :

- Toxicity : Renal toxicity observed in HK-2 cells at ≥100 μg/mL (IC50: 149.11 μg/mL), linked to oxidative stress and apoptosis .

- Structural Modifications : Derivatives (e.g., acylated or glycosylated forms) aim to reduce hemolytic activity while enhancing anti-inflammatory and COX-2 selectivity .

Esculentoside H

- Source : Isolated from Phytolacca roots .

- Anticancer Mechanism : Inhibits colon cancer cell migration by suppressing JNK1/2 and NF-κB pathways, downregulating MMP-9 expression .

- Key Difference : Targets metastasis-related pathways (MMP-9) rather than direct proliferation or cell cycle arrest, unlike Esculentoside A.

Esculentoside E

- Source : Found in Phytolacca americana .

- Structural Note: Contains a 3-O-β-D-xylopyranosyl group attached to the triterpene core, distinct from Esculentoside A’s glycosylation pattern .

- Activity: Limited data in the provided evidence, but structurally related to phytolaccoside G, known for anti-inflammatory effects .

Esculentoside B, C, and D

Comparative Analysis of Esculentosides

Table 1: Comparative Properties of Esculentosides

Key Structural and Functional Differences :

- Glycosylation Patterns: Esculentoside A has a glucose-xylose-rhamnose chain, while Esculentoside E features a xylose moiety . These variations influence solubility, bioavailability, and target specificity.

- Mechanistic Divergence : Esculentoside A targets proliferation via STAT3, whereas Esculentoside H focuses on metastasis via MMP-9 .

- Toxicity Profile : Esculentoside A’s renal toxicity contrasts with the lack of reported toxicity for Esculentoside H, suggesting structural modifications (e.g., in H) may mitigate adverse effects.

Preparation Methods

Amidation with Tyrosine Methyl Ester

Protocol :

-

Reagents : EsA (0.05 mmol), DCC (0.1 mmol), HOBt (0.1 mmol), tyrosine methyl ester (0.2 mmol).

-

Conditions : Dry DMF/THF (1:3), argon atmosphere, 60°C, 4 hours.

-

Workup : Filtration, silica gel chromatography (CH₂Cl₂/MeOH 6:1), HPLC purification (C18, methanol/water 75%).

-

Yield : 96% (48.2 mg).

-

Characterization : ¹H-NMR (600 MHz, C₅D₅N) confirmed substitution at δ 6.89–6.67 (aromatic protons) and 5.39 (oleanane backbone).

Dipeptide Conjugation

Protocol :

Alkylamine Functionalization

Protocol :

-

Reagents : EsA (1.5 mmol), 1,3-propanediamine (6 mmol).

-

Conditions : CH₂Cl₂/MeOH 4:1 for chromatography, HPLC with methanol/water 70%.

-

Yield : 95% (1257 mg).

-

Characterization : ¹H-NMR showed δ 6.50 (amide NH) and 4.24–4.20 (propane diamine CH₂).

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H-NMR : Key diagnostic signals:

-

MS (ESI) : [M+Na]⁺ peaks at m/z 987.4 for EsA and 1123.6 for tyrosine conjugate.

Comparative Analysis of Derivative Synthetic Efficiency

| Derivative | Coupling Agent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Tyrosine Conjugate | DCC/HOBt | 4 | 96 | 98.5 |

| Diglycine Conjugate | DCC/HOBt | 4 | 91 | 97.2 |

| Propane Diamine | DCC/HOBt | 4 | 95 | 96.8 |

Data sourced from Example 1–3 in CN102127141A.

Challenges and Optimization Strategies

-

Solvent Selection : THF/DMF (3:1) minimizes ester hydrolysis while maintaining reagent solubility.

-

Side Reactions : Competitive O-acylation suppressed by using HOBt as an additive, reducing racemization.

-

Scale-Up Limitations : Batch sizes >5 mmol led to reduced yields (∼70%) due to exothermic side reactions; controlled temperature (60±2°C) and argon sparging mitigated this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.